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Introduction

BIBF 1202 is the primary active metabolite of Nintedanib (BIBF 1120), a potent small-molecule
tyrosine kinase inhibitor (TKI).[1][2][3] Nintedanib is metabolized by esterases to form BIBF
1202, which exerts the therapeutic effects.[4][5] These application notes focus on in vivo
imaging techniques to monitor the pharmacodynamic effects of BIBF 1202, primarily its anti-
angiogenic and anti-fibrotic activities. Nintedanib, and by extension BIBF 1202, functions as a
triple angiokinase inhibitor by targeting Vascular Endothelial Growth Factor Receptors
(VEGFR), Fibroblast Growth Factor Receptors (FGFR), and Platelet-Derived Growth Factor
Receptors (PDGFR).[1][6][7] This inhibition blocks downstream signaling crucial for the
proliferation and migration of endothelial cells, pericytes, and fibroblasts, making it an effective
therapy for certain cancers and idiopathic pulmonary fibrosis (IPF).[6][8]

Non-invasive in vivo imaging techniques are critical for longitudinally assessing the therapeutic
efficacy of BIBF 1202. These methods allow for the real-time, quantitative evaluation of
changes in tumor vasculature, tumor growth, and fibrotic processes within a living organism,
providing invaluable insights for preclinical and clinical research.[9][10][11]

Mechanism of Action and Signaling Pathways

BIBF 1202 competitively binds to the ATP-binding pocket of VEGFR 1-3, FGFR 1-3, and
PDGFR a/pB, preventing receptor autophosphorylation and blocking downstream signaling
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cascades.[7][12] This multi-targeted inhibition disrupts key processes in tumorigenesis and
fibrosis. The inhibition of VEGFR and PDGFR pathways leads to potent anti-angiogenic effects,
including a decrease in microvessel density and vascular permeability.[8][13] The additional
inhibition of FGFR and PDGFR signaling pathways disrupts the proliferation and migration of
fibroblasts, which is central to its anti-fibrotic effects.[1]
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Caption: BIBF 1202 signaling pathway and inhibition mechanism.

© 2025 BenchChem. All rights reserved. 2/12 Tech Support


https://www.apexbt.com/nintedanib-bibf-1120.html
https://www.accessdata.fda.gov/drugsatfda_docs/nda/2014/205832orig1s000clinpharmr.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3681897/
https://pubmed.ncbi.nlm.nih.gov/23729403/
https://www.ncbi.nlm.nih.gov/books/NBK585049/
https://www.benchchem.com/product/b1666967?utm_src=pdf-body-img
https://www.benchchem.com/product/b1666967?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666967?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

Methodological & Application

Check Availability & Pricing

BENGHE

Data Presentation: Summary of In Vivo Effects

The following tables summarize quantitative data from preclinical studies investigating the

effects of Nintedanib (BIBF 1120), the prodrug of BIBF 1202.

Table 1. Summary of Anti-Angiogenic and Anti-Tumor Effects in Preclinical Models

Parameter Animal Model Treatment Result Reference
Significant
Lung Cancer inhibition of
BIBF 1120 (100 )
Tumor Growth Xenograft . primary tumor  [8]
mglkg, daily)
(A549) growth vs.
control.
] Significant
) Pancreatic _
Microvessel BIBF 1120 (50 decrease in MVD
_ Cancer _ [8][13]
Density (CD31) mg/kg, daily) compared to
Xenograft
control group.
Significant
_ Lung Cancer .
Vessel Perfusion BIBF 1120 decrease in [8][13]
Xenograft )
vessel perfusion.
Increased tumor
Lung & )
) ] hypoxia due to
Tumor Hypoxia Pancreatic BIBF 1120 ) ) ) [81[13]
anti-angiogenic
Models
effects.
Elevated
) apoptosis to a
Tumor Apoptosis
Lung Cancer BIBF 1120 + greater extent
(Cleaved [8][13]
Xenograft Chemotherapy than
Caspase-3)
chemotherapy
alone.

| VEGFR2-Targeted Imaging Signal| Colon Cancer Xenograft | Anti-VEGFR2 Therapy | ~46%

decrease in molecular ultrasound signal 1 day after treatment initiation. |[14] |
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Table 2: Summary of Anti-Fibrotic Effects in Preclinical Models

Parameter Animal Model Treatment Result Reference
] Notable
Bleomycin- o
PET Tracer reduction in
Induced . .
Uptake Nintedanib (2- tracer uptake,
Pulmonary . oL [15]
([L8F]ATX- . . week regimen) indicating
Fibrosis
1905) reduced ATX
(Mouse) .
expression.
Bleomycin- Decreased tracer
PET Tracer ) ] )
Induced Nintedanib (2- uptake, reflecting
Uptake : I [15]
Pulmonary week regimen) diminished
([18F]FDG) Lo . :
Fibrosis (Mouse) inflammation.
A collagen-
) specific peptide
Bleomycin- ]
conjugated to
Collagen- Induced -~ .
Not Specified Gd3+ specifically  [16]
Targeted MRI Pulmonary

Fibrosis (Mouse)

detected and
guantified lung

fibrosis.

| Ashcroft Score (Histology) | Bleomycin-Induced Pulmonary Fibrosis (Mouse) | Nintedanib (2-

week regimen) | Significant reduction in fibrosis score compared to untreated group. |[15] |

Experimental Protocols

Here we provide detailed protocols for key in vivo imaging techniques to track the anti-

angiogenic and anti-fibrotic effects of BIBF 1202.

Protocol 1: Dynamic Contrast-Enhanced Computed
Tomography (DCE-CT) to Assess Anti-Angiogenic

Effects
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Principle: DCE-CT is a functional imaging technique that involves the rapid acquisition of CT
images before, during, and after the administration of an iodinated contrast agent.[9] It allows
for the quantification of tumor microvascular characteristics, such as blood flow, blood volume,
and vascular permeability (KPS). A reduction in KPS can indicate a response to anti-angiogenic

therapy.[17]

arrow 1. Tumor Model Establishment
(e.g., Subcutaneous Xenograft)

2. Baseline Imaging
Acquire pre-contrast CT scan.

'

3. Drug Administration
Administer BIBF 1202 (or prodrug)
according to dosing schedule.

'

4. Contrast Agent Injection
Intravenously administer
iodinated contrast agent (e.g., lohexol).

i

5. Dynamic CT Scanning
Acquire rapid sequential scans
during contrast agent influx and efflux.

'

6. Follow-up Imaging
Repeat steps 2, 4, and 5 at
defined time points post-treatment.

l

7. Data Analysis
- Delineate Region of Interest (ROI) on tumor.
- Generate time-attenuation curves.
- Apply pharmacokinetic models to calculate KPS.
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Caption: General workflow for DCE-CT imaging of anti-angiogenic response.

Methodology:
e Animal Model:
o Use immunodeficient mice (e.g., hude rats or SCID mice) aged 6-8 weeks.

o Establish subcutaneous tumors by injecting 1-5 x 106 cancer cells (e.g., human colon
cancer cells) in a 100-200 pL volume of PBS or Matrigel into the flank.

o Monitor tumor growth with calipers. Initiate imaging and treatment when tumors reach a
volume of approximately 100-200 mms.

e Equipment and Reagents:

In vivo micro-CT scanner.

o

[¢]

Anesthesia system (isoflurane).

o

Catheter for intravenous injection.

[e]

lodinated contrast agent (e.g., lohexol or a macromolecular contrast agent).

o

BIBF 1202 or its prodrug Nintedanib, formulated for administration.

[¢]

Image analysis software with pharmacokinetic modeling capabilities.
e Imaging Procedure:

o Baseline Scan: Anesthetize the mouse and place it on the scanner bed. Perform a pre-
contrast CT scan of the tumor region.

o Treatment: Administer BIBF 1202/Nintedanib as per the study design (e.g., daily oral
gavage).

o Dynamic Scan:

© 2025 BenchChem. All rights reserved. 6/12 Tech Support


https://www.benchchem.com/product/b1666967?utm_src=pdf-body-img
https://www.benchchem.com/product/b1666967?utm_src=pdf-body
https://www.benchchem.com/product/b1666967?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666967?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

» At the designated time point post-treatment (e.g., 24 hours), anesthetize the mouse and
place a catheter in the tail vein.

» [nitiate the dynamic CT scanning protocol.

» After a few initial baseline scans, inject the contrast agent as a bolus via the tail vein
catheter.

» Continue rapid scanning for 5-10 minutes to capture the vascular enhancement phases.

o Longitudinal Monitoring: Repeat the DCE-CT procedure at multiple time points (e.g., Day
1, Day 7, Day 14) to monitor the treatment response over time.

o Data Analysis:
o Co-register the dynamic and pre-contrast CT images.
o Define a Region of Interest (ROI) encompassing the tumor on the CT images.

o For each voxel within the ROI, plot the change in Hounsfield Units (HU) over time to
generate a time-attenuation curve.

o Fit the data to a pharmacokinetic model (e.g., two-compartment model) to calculate
parameters like KPS (permeability-surface area product).

o Compare KPS values between baseline and post-treatment scans and between treated
and control groups.

Protocol 2: PET/CT Imaging to Assess Anti-Fibrotic
Effects in a Pulmonary Fibrosis Model

Principle: Positron Emission Tomography (PET) uses radiotracers to visualize and quantify
metabolic and cellular processes.[11] In the context of pulmonary fibrosis, tracers like
[18F]FDG can measure inflammation and metabolic activity, while targeted tracers like
[18F]ATX-1905 can quantify the expression of specific fibrosis-related proteins like autotaxin.
[15][16] Co-registration with CT provides anatomical context.

© 2025 BenchChem. All rights reserved. 7/12 Tech Support


https://www.atsjournals.org/doi/10.1165/rcmb.2015-0032TR
https://pubmed.ncbi.nlm.nih.gov/39186477/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11960603/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666967?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

1. Induce Pulmonary Fibrosis
arrow . - T
(e.g., Bleomycin administration in mice)

2. Initiate Treatment
Begin BIBF 1202/Nintedanib administration
at a specified day post-induction.

'

3. Radiotracer Injection
Intravenously inject PET radiotracer
(e.g., [18F]ATX-1905 or [18F]FDG).

4. Uptake Period
Allow tracer to distribute and accumulate
in target tissues (typically 60 min).

'

5. PET/CT Imaging
Acquire static or dynamic PET scan,
followed by a CT scan for attenuation
correction and anatomical localization.

'

6. Longitudinal Assessment
Repeat imaging at different stages of
disease progression and treatment.

'

7. Data Analysis
- Reconstruct and co-register PET/CT images.
- Draw ROls over the lungs.
- Quantify tracer uptake (e.g., %ID/g or SUV).

Click to download full resolution via product page

Caption: General workflow for PET/CT imaging of anti-fibrotic response.

Methodology:
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e Animal Model (Bleomycin-Induced Pulmonary Fibrosis):

o

[¢]

o

[¢]

Use C57BL/6 mice aged 8-10 weeks.
Anesthetize the mice.

Administer a single intratracheal dose of bleomycin (e.g., 1.5 U/kg) to induce lung injury
and subsequent fibrosis. Control animals receive saline.

Fibrosis typically develops over 14-21 days.

e Equipment and Reagents:

In vivo PET/CT scanner.
Anesthesia system (isoflurane).

PET Radiotracer: [18F]FDG (for inflammation/metabolism) or a fibrosis-specific tracer like
[18F]ATX-1905.

BIBF 1202 or its prodrug Nintedanib.

Image analysis software.

e Imaging Procedure:

Treatment: Begin treatment with BIBF 1202/Nintedanib at a clinically relevant time point
(e.g., Day 9 post-bleomycin, when fibrosis is developing).[15]

Fasting: If using [18F]FDG, fast the animals for 6-8 hours prior to imaging to reduce
background glucose levels.

Radiotracer Administration: Anesthetize the mouse and inject the radiotracer (e.g., 5-10
MBQq) via the tail vein.

Uptake: Keep the animal anesthetized and warm for the uptake period (typically 60
minutes).
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o Scanning:

= Position the mouse in the PET/CT scanner.

» Acquire a static PET scan for 10-20 minutes.

» Immediately following the PET scan, acquire a CT scan for anatomical correlation.

o Longitudinal Monitoring: Perform PET/CT scans before treatment initiation and after the
treatment course to assess changes in tracer uptake.

o Data Analysis:

o

Reconstruct PET images with correction for attenuation (using the CT data), scatter, and
radioactive decay.

o Fuse the PET and CT images.
o Draw 3D ROIs over the entire lung region using the CT images as a guide.

o Calculate the tracer uptake within the lung ROIs, commonly expressed as the percentage
of injected dose per gram of tissue (%ID/g) or Standardized Uptake Value (SUV).

o Compare lung uptake values between treated, untreated, and control groups. Correlate
imaging findings with histological analysis (e.g., Ashcroft scoring) upon study completion.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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